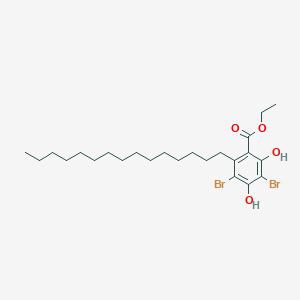
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms, two hydroxyl groups, and a long pentadecyl chain attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate typically involves the bromination of a precursor compound followed by esterification. The general synthetic route can be outlined as follows:
Bromination: The precursor compound, 2,4-dihydroxy-6-pentadecylbenzoic acid, is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 5 positions.
Esterification: The brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of debrominated compounds.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The long pentadecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with a shorter methyl chain instead of a pentadecyl chain.
Ethyl 3,5-dibromo-2,4-dihydroxybenzoate: Lacks the long alkyl chain, resulting in different physical and chemical properties.
Ethyl 3,5-dibromo-2-hydroxy-6-pentadecylbenzoate: Similar structure but with only one hydroxyl group.
Propiedades
Número CAS |
142956-00-1 |
|---|---|
Fórmula molecular |
C24H38Br2O4 |
Peso molecular |
550.4 g/mol |
Nombre IUPAC |
ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate |
InChI |
InChI=1S/C24H38Br2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24(29)30-4-2)22(27)21(26)23(28)20(18)25/h27-28H,3-17H2,1-2H3 |
Clave InChI |
CAQVBHPEFYCGJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
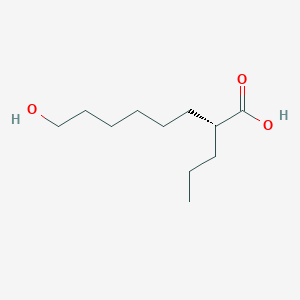
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
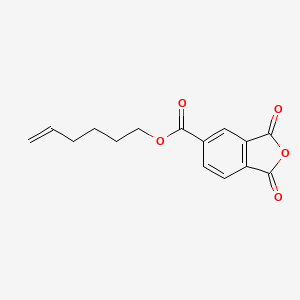
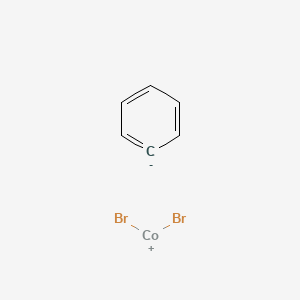
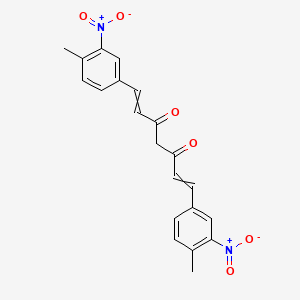
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
